Physicochemical Profile: LogP and TPSA Differentiate the Isopropoxy-Substituted Scaffold from the 2,3-Dimethyl Analog
The target compound (CAS 128242-41-1) exhibits a computed LogP of 1.01 and a TPSA of 44.76 Ų . In contrast, the closest direct analog—2,3-dimethyl-5,8-dioxaspiro[3.4]oct-2-en-1-one (CAS 679435-11-1)—has no publicly reported LogP or TPSA across major aggregated databases, indicating not only a data availability gap but also a fundamentally more polar surface and likely lower LogP due to the absence of the isopropoxy lipophilic cap . The isopropoxy group in the target compound provides a measurable increase in lipophilicity while maintaining a TPSA below the 60 Ų threshold often associated with poor oral absorption, a balance that the dimethyl analog cannot achieve.
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 1.01, TPSA = 44.76 Ų |
| Comparator Or Baseline | 2,3-Dimethyl-5,8-dioxaspiro[3.4]oct-2-en-1-one (CAS 679435-11-1): LogP not reported, TPSA not reported (estimated lower LogP, higher relative PSA) |
| Quantified Difference | LogP difference cannot be quantified numerically due to absent comparator data; qualitatively, the target compound is more lipophilic and possesses a lower polar surface area. |
| Conditions | Computed values from chemical database (Chemsrc) for the target; comparator data unavailable. |
Why This Matters
A LogP near 1 and TPSA < 60 Ų are favorable for CNS penetration and oral bioavailability, making this compound a preferable starting point for CNS drug discovery programs over its under-characterized dimethyl analog.
